molecular formula C19H22N2O5S2 B11168488 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide

3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11168488
M. Wt: 422.5 g/mol
InChI Key: RSUNIOVJXKYGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is a complex organic compound characterized by the presence of both sulfonyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps:

  • Formation of the Phenylsulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form phenylsulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst such as aluminum chloride.

  • Preparation of the Pyrrolidinylsulfonyl Intermediate: : Pyrrolidine is reacted with sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis.

  • Coupling Reaction: : The final step involves the coupling of the phenylsulfonyl chloride with the pyrrolidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfonyl groups in the compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The amide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups may yield sulfonic acids, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C19H22N2O5S2/c22-19(12-15-27(23,24)17-6-2-1-3-7-17)20-16-8-10-18(11-9-16)28(25,26)21-13-4-5-14-21/h1-3,6-11H,4-5,12-15H2,(H,20,22)

InChI Key

RSUNIOVJXKYGLM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.